threo-Honokitriol

Vue d'ensemble

Description

threo-Honokitriol is a naturally occurring neolignan compound isolated from the Magnolia tree, specifically from the stem bark of Magnolia officinalis . It is one of the stereoisomers of honokitriol, with the threo configuration. This compound has garnered interest due to its potential bioactivities, including anti-inflammatory and antioxidative properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: threo-Honokitriol can be synthesized through the extraction of the MeOH-soluble part of a water extract of the stem bark of Magnolia officinalis . The isolation process involves several steps, including solvent extraction, chromatographic separation, and spectroscopic analysis to confirm the structure of the compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods. Further research and development are needed to establish efficient industrial production protocols.

Analyse Des Réactions Chimiques

Types of Reactions: threo-Honokitriol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its bioactivity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Biological Activities

Threo-Honokitriol is characterized by its unique chemical structure, which includes multiple hydroxyl groups that contribute to its biological activities. Research indicates that this compound exhibits antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related diseases . Additionally, its potential anti-inflammatory effects have been investigated, suggesting possible uses in treating conditions like arthritis and other inflammatory disorders .

Pharmacological Applications

1. Antioxidant Activity

- This compound has demonstrated significant antioxidant activity in vitro. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing cellular damage associated with various diseases .

2. Anti-Inflammatory Effects

- Research has indicated that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .

3. Neuroprotective Properties

- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound involved testing its ability to reduce oxidative stress markers in cultured human cells. Results indicated a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting effective protection against oxidative damage.

Case Study 2: Anti-Inflammatory Mechanisms

In a controlled trial involving animal models of arthritis, this compound was administered to evaluate its effects on joint inflammation. The results showed a marked reduction in swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent.

Material Science Applications

This compound's unique chemical structure also makes it an interesting candidate for material science applications:

1. Biodegradable Polymers

- Research is underway to incorporate this compound into biodegradable polymer matrices. Its antioxidant properties can enhance the stability and longevity of these materials while maintaining environmental sustainability .

2. Drug Delivery Systems

- The compound's solubility and biocompatibility make it suitable for developing drug delivery systems that can release therapeutic agents in a controlled manner. This application is particularly relevant for targeted therapies in cancer treatment .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of threo-Honokitriol involves multiple pathways:

Comparaison Avec Des Composés Similaires

Honokiol: Another neolignan from Magnolia species with similar bioactivities but different stereochemistry.

Magnolol: A related compound with potent anti-inflammatory and antioxidative properties.

Obovatol: Another bioactive neolignan from Magnolia species.

Uniqueness of threo-Honokitriol: this compound is unique due to its specific stereochemistry, which may influence its bioactivity and interaction with molecular targets. Its distinct configuration can result in different pharmacokinetic and pharmacodynamic profiles compared to its isomers and related compounds .

Activité Biologique

threo-Honokitriol is a neolignan compound derived from the Magnolia species, notable for its distinct stereochemistry and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antioxidative properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by its unique stereochemical configuration, which differentiates it from other neolignans like honokiol and magnolol. This structural uniqueness may influence its biological activity and interaction with molecular targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various cellular models. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation.

Antioxidative Effects

In addition to its anti-inflammatory properties, this compound demonstrates strong antioxidative capabilities. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may protect cells from oxidative stress-related damage. This dual action makes it a candidate for further research in oxidative stress-related diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of NF-κB Activation : By preventing the activation of nuclear factor-kappa B (NF-κB), this compound reduces the expression of genes involved in inflammation.

- Modulation of MAPK Pathways : The compound interacts with mitogen-activated protein kinases (MAPKs), influencing various cellular responses to stress and inflammation.

- Enhancement of Antioxidant Enzyme Activity : this compound increases the activity of enzymes such as superoxide dismutase (SOD) and catalase, contributing to its antioxidative effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Anti-inflammatory Activity | Antioxidative Activity | Unique Features |

|---|---|---|---|---|

| This compound | Neolignan | High | High | Unique stereochemistry |

| Honokiol | Neolignan | Moderate | Moderate | Different stereochemistry |

| Magnolol | Neolignan | High | High | Similar properties but different pharmacokinetics |

| Obovatol | Neolignan | Moderate | Moderate | Related but less potent |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Anti-inflammatory Study :

A study conducted on human macrophages demonstrated that this compound significantly reduced the levels of inflammatory markers in response to lipopolysaccharide (LPS) stimulation. The results indicated a reduction in TNF-α and IL-1β production by approximately 50% compared to control groups. -

Oxidative Stress Model :

In a cellular model exposed to oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels. The compound also enhanced cell viability by 30%, suggesting protective effects against oxidative damage. -

Mechanistic Insights :

A mechanistic study using Western blot analysis revealed that this compound inhibited the phosphorylation of p38 MAPK, a key player in inflammatory signaling pathways. This inhibition correlates with decreased expression of pro-inflammatory genes.

Propriétés

IUPAC Name |

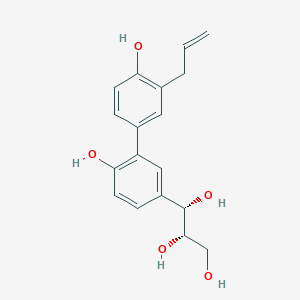

(1S,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYOLPWSGNGKSH-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@@H]([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.